N-Formylphenylephrine
Description
Significance of N-Formylphenylephrine in Pharmaceutical and Chemical Research
The importance of this compound in research is multifaceted, stemming from its identity as a known impurity and degradation product of phenylephrine (B352888). evitachem.comsigmaaldrich.com The presence of impurities in pharmaceutical products is a critical concern, as they can potentially impact the efficacy and safety of a drug. Therefore, having access to pure reference standards of impurities like this compound is essential for developing and validating analytical methods to detect and quantify them. core.ac.uk
In the context of chemical research, the synthesis of this compound is of interest. The typical synthesis involves the formylation of phenylephrine, a reaction where a formyl group is added to the molecule, often using formic acid as a reagent. nih.govresearchgate.net Understanding the conditions that lead to the formation of this compound is crucial for pharmaceutical manufacturers to minimize its presence in their final products.
The development of analytical methods for the detection of this compound is another significant area of research. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to separate and quantify impurities in drug substances and products. nih.govtubitak.gov.trresearchgate.net The availability of certified this compound reference material is indispensable for the validation of these analytical procedures. sigmaaldrich.com
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 2382194-29-6 |
Research Gaps and Future Directions for this compound Studies
Despite its importance as a pharmaceutical standard, there is a noticeable lack of in-depth, publicly available research specifically focused on this compound. This absence of comprehensive studies presents several opportunities for future research.
A significant research gap exists in the detailed investigation of this compound's own biological activity, if any. While it is treated as an impurity, its pharmacological and toxicological profiles have not been extensively studied. Future research could explore whether this compound has any intrinsic effects or if it interacts with biological systems in any meaningful way.
Furthermore, while the general method of its formation via formylation is known, detailed kinetic and mechanistic studies on the degradation of phenylephrine to this compound under various storage and manufacturing conditions are scarce. Such studies would be highly valuable for the pharmaceutical industry in developing strategies to prevent its formation.
The potential of this compound as a prodrug of phenylephrine is another unexplored avenue. A prodrug is an inactive compound that is converted into an active drug in the body. Investigating whether this compound can be enzymatically or chemically converted back to phenylephrine in vivo could open up new therapeutic possibilities, although no such research has been published to date.
Finally, there is an opportunity to develop more advanced and sensitive analytical techniques for the real-time monitoring of this compound formation during the manufacturing and storage of phenylephrine-containing products.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylformamide |
InChI |
InChI=1S/C10H13NO3/c1-11(7-12)6-10(14)8-3-2-4-9(13)5-8/h2-5,7,10,13-14H,6H2,1H3/t10-/m0/s1 |
InChI Key |
FWGYUMJQRUSDAS-JTQLQIEISA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C=O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Derivations of N Formylphenylephrine
Established Synthetic Routes to N-Formylphenylephrine
Direct synthesis of this compound would involve the formylation of the secondary amine group in the phenylephrine (B352888) molecule. A number of general methods for the N-formylation of secondary amines have been reported and could theoretically be applied to the synthesis of this compound. tandfonline.comtandfonline.comnih.gov These methods typically employ a formylating agent to introduce a formyl group (-CHO) onto the nitrogen atom.
Common formylating agents and methodologies that could be adapted for this purpose include:
Formic Acid: Formic acid can be used directly to formylate amines, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. nih.gov The reaction of phenylephrine with formic acid would be a straightforward approach to obtaining this compound.
Acetic Formic Anhydride: This is a widely used and potent formylating reagent. tandfonline.com However, its sensitivity to decomposition requires careful handling. tandfonline.com
Dimethylformamide (DMF): DMF can serve as a formylating agent, particularly in the Vilsmeier-Haack reaction, where it is activated with an acid chloride like phosphorus oxychloride. wikipedia.orgwikipedia.org It can also be used as a multipurpose reagent, providing a formyl group under various reaction conditions. nih.gov
Other Formylating Agents: A variety of other reagents can be used for N-formylation, such as chloral (B1216628) and activated formic acid derivatives. nih.gov The choice of reagent can be influenced by factors such as reaction conditions and the presence of other functional groups.
A plausible synthetic scheme for this compound would involve the reaction of phenylephrine with a suitable formylating agent, as depicted in the following generalized reaction:
Phenylephrine + Formylating Agent → this compound
Mechanisms of this compound Formation as a Byproduct or Impurity
The presence of this compound as an impurity in phenylephrine preparations suggests that it is formed during the synthesis or degradation of phenylephrine. daicelpharmastandards.com This can occur when residual reagents or solvents from the manufacturing process have the capacity to act as formylating agents under certain conditions.
One potential mechanism for the formation of this compound as a byproduct involves the presence of formic acid or its derivatives. Formic acid can be a byproduct in certain chemical reactions or may be present as an impurity in other reagents. google.com In the final steps of phenylephrine synthesis, if formic acid is present, it can react with the secondary amine of the phenylephrine molecule, leading to the formation of the N-formyl derivative. The reaction is an acylation of the amine, where the nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the formylating agent.
Another plausible route for the unintended formation of this compound is through the use of dimethylformamide (DMF) as a solvent in the synthesis of phenylephrine or its precursors. wikipedia.org Under certain conditions, particularly at elevated temperatures or in the presence of acidic or basic catalysts, DMF can decompose to produce formic acid and dimethylamine. wikipedia.org The in-situ generated formic acid can then react with phenylephrine to form the N-formyl impurity.
The general mechanism for the N-formylation of phenylephrine by a generic formylating agent (H-C(=O)-LG, where LG is a leaving group) can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in phenylephrine attacks the electrophilic carbonyl carbon of the formylating agent.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The leaving group (LG) departs, and a proton is lost from the nitrogen atom, resulting in the formation of the stable this compound amide.
Precursor Identification and Characterization in this compound Synthesis
The primary precursor for the synthesis of this compound is Phenylephrine . Phenylephrine itself is synthesized through various routes, often starting from precursors like m-hydroxybenzaldehyde or 3-hydroxyacetophenone. researchgate.netcjph.com.cn
The other key precursor is the formylating agent . The specific formylating agent will dictate the reaction conditions and byproducts. Below is a table of potential precursors and their roles in the synthesis of this compound.
Table 1: Precursors for the Synthesis of this compound
| Precursor | Chemical Formula | Role in Synthesis |
| Phenylephrine | C₉H₁₃NO₂ | The substrate containing the secondary amine to be formylated. |
| Formic Acid | CH₂O₂ | A direct formylating agent. |
| Dimethylformamide (DMF) | C₃H₇NO | Can act as a formylating agent, especially when activated, or as a source of in-situ formic acid. |
| Acetic Formic Anhydride | C₃H₄O₃ | A potent formylating agent. |
Advanced Analytical Chemistry Techniques for N Formylphenylephrine Characterization
Spectroscopic Methodologies for N-Formylphenylephrine Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound.
Advanced Spectrometry Applications
Advanced spectrometric methods are pivotal for the detailed structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy are utilized to provide in-depth information about the molecule's atomic arrangement. daicelpharmastandards.com Mass spectrometry (MS) is also employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. daicelpharmastandards.comklivon.com A comprehensive certificate of analysis for this compound often includes data from these techniques to elucidate its structure. daicelpharmastandards.comklivon.com
Chromatographic Separations and Detection of this compound
Chromatographic methods are essential for separating this compound from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. australianchemicalsuppliers.comsigmaaldrich.com It is widely used for both qualitative and quantitative purposes, including release testing of pharmaceutical products. sigmaaldrich.comsigmaaldrich.com HPLC methods are developed and validated to ensure they are suitable for their intended purpose, which includes the determination of the analyte in pharmaceutical formulations. sigmaaldrich.comnih.gov The purity of this compound reference standards is often specified as greater than 98% as determined by HPLC. australianchemicalsuppliers.com A typical HPLC analysis involves a C18 column with a mobile phase consisting of a buffer and an organic modifier, with detection commonly performed using a UV detector. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HR-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced version, Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HR-MS/MS), offer enhanced sensitivity and specificity for the analysis of this compound. lcms.czmdpi.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz UPLC, a newer development, utilizes smaller particle sizes in the column, leading to faster and more efficient separations compared to conventional HPLC. measurlabs.comwaters.com
UPLC-HR-MS/MS provides high-resolution mass data, which is invaluable for the unambiguous identification and quantification of compounds, especially in complex matrices. mdpi.commdpi.com This technique is particularly useful for metabolic profiling and the analysis of trace-level impurities. nih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS) allows for targeted and highly selective quantification through methods like multiple reaction monitoring (MRM). waters.comnih.gov
Quantitative and Qualitative Analytical Method Development and Validation for this compound
The development and validation of analytical methods are critical to ensure the reliability and accuracy of data for this compound.
Qualitative analysis aims to identify the presence of this compound and its related impurities. ncert.nic.inbyjus.com This can be achieved through various tests, including spectroscopic and chromatographic methods. daicelpharmastandards.comlupinepublishers.com For organic compounds, qualitative analysis often involves preliminary tests for physical properties and elemental composition. ncert.nic.inlibretexts.org
Quantitative analysis focuses on determining the exact amount of this compound in a sample. byjus.com This is crucial for quality control and release testing of pharmaceutical products. sigmaaldrich.com Analytical methods are validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure they meet specific performance characteristics. valicare.comeuropa.eu
Validation parameters for analytical methods include:
Accuracy: The closeness of the test results to the true value. globalresearchonline.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. globalresearchonline.net
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.com
Application of Certified Reference Materials in this compound Research
Certified Reference Materials (CRMs) are essential for the quality control and validation of analytical methods for this compound. sigmaaldrich.comlgcstandards.com These materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.comlgcstandards.com
This compound is available as a pharmaceutical secondary standard, which is a CRM suitable for various analytical applications. sigmaaldrich.com These applications include pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control testing. sigmaaldrich.com The use of CRMs provides a reliable reference for calibration and ensures the accuracy and comparability of analytical results across different laboratories. sigmaaldrich.com
In Vitro Metabolic Studies of N Formylphenylephrine
Methodologies for In Vitro Metabolic Stability Assessment
The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. A variety of in vitro systems are employed to assess this, each offering a different level of complexity and physiological relevance. nih.gov These systems are essential for predicting a drug's half-life and clearance in the body.
Hepatic Microsomal Incubation Systems
Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when the tissue is homogenized. researchgate.net These subcellular fractions are a widely used tool in early drug metabolism screening because they contain a high concentration of key Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). researchgate.netdrugs.comevotec.com
The primary advantages of using liver microsomes are their commercial availability for various species (human, rat, mouse, dog), ease of use, cost-effectiveness, and suitability for high-throughput screening. drugs.com A typical microsomal stability assay involves incubating the test compound (e.g., N-Formylphenylephrine) with liver microsomes in a buffered solution at 37°C. evotec.com The reaction is initiated by adding a cofactor, most commonly the NADPH-regenerating system, which is essential for the catalytic activity of CYP enzymes. evotec.comumich.edu To investigate Phase II glucuronidation, the cofactor UDPGA can be added, often in the presence of a pore-forming agent like alamethicin (B1591596) to allow access to the enzyme's active site within the microsomal vesicle. evotec.com Samples are taken at various time points (e.g., 0, 15, 30, 45, 60 minutes), and the reaction is stopped by adding a solvent like cold acetonitrile. evotec.com The rate of disappearance of the parent compound is then measured using analytical techniques such as LC-MS/MS to determine its intrinsic clearance. evotec.com
While microsomes are excellent for studying CYP-mediated metabolism, they lack cytosolic enzymes. However, studies have shown that human liver microsomes (HLMs) can be used to quantitatively estimate the metabolic clearance of substrates for monoamine oxidases (MAOs), which are mitochondrial enzymes, suggesting that microsomal preparations contain mitochondrial fragments. nih.gov This is particularly relevant for phenylephrine (B352888), which is a known MAO substrate. nih.gov
Hepatocyte Culture Models
Hepatocytes are the primary cells of the liver and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I, Phase II, and Phase III (transporter) systems, with enzymes and cofactors at physiologically relevant concentrations. google.com This comprehensive nature allows for a more complete picture of a drug's metabolism compared to subcellular fractions. google.com
Freshly isolated or cryopreserved hepatocytes can be used in various culture formats:
Suspension Cultures: Hepatocytes are kept in suspension, which is suitable for short-term experiments (typically up to 4 hours) to determine metabolic rates. nih.gov
Monolayer Cultures: Hepatocytes are plated on collagen-coated dishes where they form a single layer. This model allows for longer incubation times than suspensions, but the cells may begin to lose their specific metabolic functions over time (a process known as dedifferentiation). nih.gov
Sandwich Cultures: Hepatocytes are cultured between two layers of collagen gel. google.com This three-dimensional configuration helps to maintain the cells' differentiated state and polarity for extended periods, making it a powerful model for drug metabolism and toxicology studies. google.com Studies have shown that hepatocytes in a sandwich culture maintain higher metabolic capacity over time compared to simple monolayers. nih.gov
Hepatocyte models have been successfully used to study the metabolism and effects of phenylephrine. nih.govcapes.gov.brjst.go.jp For this compound, hepatocytes would be the ideal system to study the interplay between N-deformylation and the subsequent Phase I and Phase II metabolism of the resulting phenylephrine. google.com
S9 Fraction and Recombinant Enzyme Systems
The S9 fraction is a subcellular preparation obtained from the supernatant of a liver homogenate after centrifugation at 9000g. wikipedia.org It contains both the microsomal and cytosolic fractions of the liver cells. wikipedia.orgfda.gov This makes the S9 fraction a more complete metabolic system than microsomes alone, as it possesses a wide variety of both Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases (SULTs), N-acetyltransferases) enzymes. nih.govfda.gov It is well-suited for obtaining a comprehensive metabolic profile of a drug candidate. fda.gov
Recombinant enzyme systems involve expressing a single drug-metabolizing enzyme, such as a specific CYP or SULT isoform, in a cellular system (e.g., insect cells or bacteria) that otherwise lacks metabolic activity. nih.govfda.gov These systems are invaluable for "reaction phenotyping," which is the process of identifying exactly which enzyme is responsible for a specific metabolic transformation. fda.gov For example, to determine which SULT isoform is responsible for the sulfation of phenylephrine, the compound was incubated with a panel of twelve different recombinant human SULTs. nih.gov This approach unequivocally identified SULT1A3 as the primary enzyme involved. nih.gov Similarly, recombinant CYPs can be used to determine their role in the metabolism of a compound. nih.gov
Table 1: Comparison of In Vitro Metabolic Systems
| System | Key Components | Advantages | Disadvantages |
| Hepatic Microsomes | Endoplasmic reticulum vesicles; High concentration of CYPs and UGTs. researchgate.net | Cost-effective, high-throughput, good for Phase I (CYP) studies. drugs.com | Lacks cytosolic enzymes and cofactors; less physiologically relevant than hepatocytes. nih.gov |
| Hepatocytes | Intact liver cells. google.com | "Gold standard"; contains full complement of metabolic enzymes, cofactors, and transporters. google.com | Higher cost, more labor-intensive, limited availability of fresh human tissue. wikipedia.org |
| S9 Fraction | Microsomal and cytosolic fractions combined. wikipedia.org | Contains both Phase I and Phase II enzymes; more complete than microsomes. fda.gov | Lower specific enzyme activity compared to microsomes; can be complex to interpret. geneesmiddeleninformatiebank.nl |
| Recombinant Enzymes | Single, specific expressed enzyme. fda.gov | Precisely identifies which enzyme is responsible for a metabolic pathway (reaction phenotyping). fda.gov | Does not represent the complexity of interactions in the liver; not a complete metabolic system. nih.gov |
Identification and Profiling of this compound Metabolites
Identifying the metabolites of a drug candidate is critical for understanding its clearance mechanisms and assessing the safety of its biotransformation products. jst.go.jp For this compound, this process would involve an initial characterization of its primary metabolites, followed by a deeper investigation into the specific pathways and enzymes involved.
Elucidation of Metabolic Pathways
The metabolic pathway of a novel compound like this compound is typically elucidated by incubating it with a competent in vitro system, such as hepatocytes or S9 fraction, and analyzing the resulting mixture with high-resolution mass spectrometry (LC-HRAMS) to detect and identify the structures of the metabolites formed. jst.go.jp
Given its structure, the metabolism of this compound is hypothesized to proceed via two main stages:
N-deformylation: The initial and likely primary metabolic step is the enzymatic removal of the N-formyl group to yield phenylephrine. This type of reaction is catalyzed by enzymes known as peptide deformylases (PDFs) or arylformamidases. nih.govmdpi.comresearchgate.net While PDFs are best known in bacteria, functionally equivalent enzymes exist in mammalian cells, located in the mitochondria. acs.org The deformylation would unmask the secondary amine of the parent phenylephrine molecule, making it available for further metabolism.
Metabolism of Phenylephrine: Once formed, phenylephrine undergoes extensive metabolism through well-documented pathways. wikipedia.orggoogle.com In vitro studies using human liver preparations and specific enzyme systems have identified the following major routes:
Oxidative Deamination: This is a primary metabolic pathway, particularly after intravenous administration, catalyzed by monoamine oxidase (MAO-A and MAO-B) located in mitochondria. nih.govwikipedia.orgfda.gov This reaction leads to the formation of the major, inactive metabolite, m-hydroxymandelic acid . fda.govgeneesmiddeleninformatiebank.nl
Sulfation: This is a major pathway, especially after oral administration, and occurs via sulfotransferase enzymes (SULTs) in the cytosol. nih.govnih.govgoogle.com Studies with recombinant enzymes have shown that SULT1A3 is the primary isoform responsible for the sulfation of phenylephrine. nih.gov
Glucuronidation: This is a less prominent but still significant pathway where glucuronic acid is conjugated to the molecule by UDP-glucuronosyltransferase (UGT) enzymes located in microsomes. wikipedia.orggoogle.com The specific UGT isoforms involved in phenylephrine glucuronidation are thought to include UGT1A1, UGT1A6, and UGT1A9, which are known to act on phenols. google.comgoogle.com
Therefore, the expected metabolites of this compound in an in vitro system would be phenylephrine itself, followed by the known metabolites of phenylephrine.
Table 2: Expected Major Metabolites and Metabolic Pathways for this compound
| Proposed Metabolite | Parent Compound | Metabolic Pathway | Key Enzyme(s) Involved |
| Phenylephrine | This compound | N-deformylation | Arylformamidase / Deformylase nih.govmdpi.com |
| m-Hydroxymandelic acid | Phenylephrine | Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B) nih.govwikipedia.org |
| Phenylephrine-Sulfate | Phenylephrine | Sulfation | Sulfotransferase (mainly SULT1A3) nih.govnih.gov |
| Phenylephrine-Glucuronide | Phenylephrine | Glucuronidation | UDP-glucuronosyltransferase (UGT) wikipedia.orggoogle.com |
Analysis of Reactive Metabolite Formation
A critical aspect of drug safety assessment is determining whether a compound is converted into chemically reactive metabolites. These are typically electrophilic species that can form covalent bonds with cellular macromolecules like proteins and DNA, which can lead to idiosyncratic drug-induced toxicities. researchgate.netnih.gov
The potential for a compound to form reactive metabolites is commonly assessed in vitro by incubating the drug in a metabolically active system (e.g., human liver microsomes) in the presence of a trapping agent. nih.govmdpi.com These agents are nucleophiles that form stable adducts with the transient reactive species, allowing them to be detected by mass spectrometry. nih.gov Glutathione (GSH) is the most common trapping agent used, as it mimics the cellular defense mechanism and effectively traps soft electrophiles like quinone imines. nih.govaacrjournals.org
For this compound, the analysis would focus on the potential of both the parent molecule and its primary metabolite, phenylephrine, to undergo bioactivation. Based on available data for related compounds, phenylephrine is not considered to pose a significant risk for reactive metabolite formation. researchgate.net A review comparing various sympathomimetic amines concluded that there was insufficient evidence to suggest that phenylephrine produces reactive metabolites, in contrast to agents like amphetamine. researchgate.net
The N-formyl group itself is not a structural alert typically associated with bioactivation. The primary investigation would therefore confirm the absence of GSH adducts after incubating this compound and phenylephrine with human liver microsomes, NADPH, and GSH. The absence of such adducts would provide strong evidence that the compound has a low potential for causing toxicity via this mechanism.
Table 3: Example Experimental Setup for Reactive Metabolite Trapping
| Component | Condition | Purpose |
| Test System | Human Liver Microsomes (HLM) | Provides metabolic enzymes, primarily CYPs. |
| Test Compound | This compound | Substrate for metabolism. |
| Cofactor | NADPH-regenerating system | To initiate Phase I (CYP-mediated) metabolism. evotec.com |
| Trapping Agent | Glutathione (GSH) | To form stable adducts with any electrophilic reactive metabolites formed. nih.gov |
| Control Incubations | No NADPH; No HLM | To distinguish between enzymatic and non-enzymatic degradation or adduct formation. |
| Analysis Method | LC-HRAMS/MS | To search for the predicted mass of potential GSH-adducts of the parent compound or its metabolites. |
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of this compound is a complex process involving multiple enzymatic systems. In vitro studies are crucial for elucidating the specific enzymes responsible for its metabolism, which primarily include both Cytochrome P450 (CYP) and non-CYP enzymes.
Cytochrome P450 (CYP) Enzyme Contribution
The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast number of drugs. nih.govwikipedia.org These enzymes play a critical role in Phase I metabolism, introducing or exposing functional groups on xenobiotics, thereby preparing them for subsequent reactions. wikipedia.org The activity of CYP enzymes is a key determinant of a drug's pharmacokinetic profile and can be a source of drug-drug interactions (DDIs). nih.govnih.gov
The general mechanism of CYP-mediated reactions involves the enzyme's heme-iron center, which, in a multi-step process involving NADPH and oxygen, adds an oxygen atom to the substrate. nih.gov This can lead to various reactions such as hydroxylation, N-demethylation, and others, depending on the substrate's structure. wikipedia.orgmdpi.com
Table 1: Examples of In Vitro Tools for CYP Reaction Phenotyping
| Tool | Description |
| Human Liver Microsomes (HLM) | Subcellular fraction containing a high concentration of CYP enzymes. Used to study overall CYP-mediated metabolism. |
| Recombinant Human CYP Enzymes | Individual CYP enzymes expressed in a cellular system (e.g., insect cells). Used to identify the specific CYPs involved in a metabolic pathway. |
| Selective Chemical Inhibitors | Compounds that specifically inhibit the activity of a particular CYP isoform. Used in HLM to determine the contribution of that isoform. fda.gov |
| CYP Marker Substrates | Compounds that are selectively metabolized by a specific CYP isoform. Used to confirm the activity of the enzyme in the in vitro system. fda.gov |
This table is for illustrative purposes and does not represent specific findings for this compound.
Non-CYP Mediated Metabolism (e.g., Aldehyde Oxidase)
While CYPs are major players, non-CYP enzymes also significantly contribute to drug metabolism. bioivt.comnih.gov In recent years, there has been an increasing focus on understanding the role of these alternative pathways to mitigate risks associated with CYP-mediated metabolism, such as DDIs. bioivt.comxenotech.com One such important non-CYP enzyme is Aldehyde Oxidase (AO).
Aldehyde Oxidase is a cytosolic enzyme that catalyzes the oxidation of a variety of aldehydes and nitrogen-containing heterocyclic compounds. nih.govresearchgate.net AO-mediated metabolism is mechanistically distinct from CYP-catalyzed reactions; it involves a nucleophilic attack and utilizes water as the source of the incorporated oxygen atom. nih.govunito.it This enzyme is of particular interest as its substrates can sometimes bypass the more common CYP pathways. nih.gov The contribution of AO to the metabolism of a compound can be investigated in vitro using cytosolic fractions (S9) in the absence of NADPH, a necessary cofactor for CYPs, or by using specific AO inhibitors like hydralazine. bioivt.comnih.gov
Other non-CYP enzymes that could potentially be involved in drug metabolism include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), carboxylesterases (CESs), and various conjugating enzymes like UDP-glucuronosyltransferases (UGTs). evotec.com The involvement of these enzymes is typically assessed using specific substrates, inhibitors, and appropriate subcellular fractions in in vitro assays. xenotech.com
Table 2: Key Non-CYP Enzymes and Their General Functions
| Enzyme | General Function |
| Aldehyde Oxidase (AO) | Oxidation of aldehydes and azaheterocycles. nih.gov |
| Flavin-Containing Monooxygenase (FMO) | Oxidation of soft nucleophiles (e.g., sulfur and nitrogen atoms). bioivt.com |
| Monoamine Oxidase (MAO) | Oxidation of amines. xenotech.com |
| Carboxylesterases (CES) | Hydrolysis of esters, amides, and carbamates. bioivt.com |
| UDP-Glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. xenotech.com |
This table provides a general overview and is not specific to this compound metabolism.
In Vitro Approaches for Assessing Interspecies Metabolic Differences of this compound
Understanding how the metabolism of a drug candidate like this compound varies across different species is a critical aspect of preclinical development. nih.gov In vitro methods provide a valuable tool for these comparative metabolism studies, helping to ensure that the animal models used in toxicity studies are relevant to humans. nih.govresearchgate.net Significant interspecies differences in drug metabolism are well-documented and can arise from variations in the expression levels and catalytic activities of metabolic enzymes. nih.gov
The primary in vitro systems for assessing interspecies metabolic differences include:
Liver Microsomes: Microsomes from different species (e.g., human, rat, dog, monkey) are incubated with the test compound. nih.gov This allows for a direct comparison of the metabolic profiles and the rates of metabolite formation mediated by CYP enzymes. nih.gov
Hepatocytes: Intact liver cells from various species provide a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as transporters. nih.govresearchgate.net Comparing metabolite profiles in hepatocytes from different species can offer a more comprehensive view of interspecies metabolic differences.
S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, enabling the study of both CYP and non-CYP enzymes like Aldehyde Oxidase. nih.gov
By analyzing the metabolites formed in these different in vitro systems, researchers can identify both qualitative (different metabolites) and quantitative (different amounts of the same metabolite) differences between species. researchgate.net This information is crucial for selecting the most appropriate animal species for non-clinical safety studies—one that produces a metabolite profile most similar to that observed in humans. nih.gov For instance, studies have shown significant differences in the activity of specific CYP isoforms between humans, dogs, cats, and horses. nih.gov Similarly, notable species differences exist for enzymes like Aldehyde Oxidase, with some species having significantly lower or different activity compared to humans. nih.gov
Table 3: Common In Vitro Systems for Interspecies Metabolism Studies
| In Vitro System | Advantages | Species Commonly Used |
| Liver Microsomes | High concentration of CYP enzymes; readily available. | Human, Rat, Mouse, Dog, Monkey |
| Hepatocytes | Contains a full complement of metabolic enzymes and cofactors. | Human, Rat, Dog |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. | Human, Rat, Mouse, Dog, Monkey |
This table is for general informational purposes and does not reflect specific studies on this compound.
Investigation of Potential Drug-Drug Interactions Mediated by this compound
Drug-drug interactions (DDIs) represent a significant concern in clinical practice, potentially leading to adverse effects or reduced therapeutic efficacy. nih.govpharmaron.com In vitro studies are a cornerstone for predicting the DDI potential of a new chemical entity like this compound. nih.gov These studies investigate whether the compound can act as an inhibitor or an inducer of major drug-metabolizing enzymes, primarily CYPs, or drug transporters. europa.eunih.gov
Inhibition Studies: To assess the potential of this compound to inhibit CYP enzymes, it is incubated with human liver microsomes or recombinant CYP enzymes along with a known probe substrate for each major CYP isoform. nih.govfda.gov A decrease in the formation of the probe substrate's metabolite indicates inhibition. nih.gov Both reversible and time-dependent inhibition (TDI) are evaluated. nih.gov The results are typically expressed as an IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity). nih.gov
Induction Studies: The potential of this compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. nih.gov The hepatocytes are treated with the compound for a period of time, after which the activity of specific CYP enzymes is measured using probe substrates, or the expression of CYP mRNA is quantified. nih.gov An increase in enzyme activity or mRNA levels suggests induction potential. nih.gov
Transporter Interaction Studies: In addition to metabolic enzymes, drug transporters like P-glycoprotein (P-gp) play a crucial role in drug disposition and can be a source of DDIs. tg.org.au In vitro assays using cell lines that overexpress specific transporters are used to determine if this compound is a substrate or inhibitor of these transporters. pharmaron.comtg.org.au
The data generated from these in vitro DDI studies are used in basic static models to predict the potential for clinically significant interactions in vivo. europa.eunih.gov These predictions help guide the design of clinical DDI studies and inform the drug's labeling. europa.euich.org
Table 4: In Vitro Assays for DDI Potential
| DDI Mechanism | In Vitro Assay | Key Parameter |
| CYP Inhibition | Incubation with HLM/recombinant CYPs and probe substrates. nih.gov | IC50 / Ki |
| CYP Induction | Treatment of cultured human hepatocytes. nih.gov | EC50 / Emax |
| Transporter Interaction | Assays using transporter-expressing cell lines. pharmaron.com | Substrate affinity / Inhibition potency |
This table provides a general overview of DDI assessment and is not based on specific data for this compound.
Molecular Interactions and Receptor Binding Research for N Formylphenylephrine
Principles of Ligand-Receptor Binding Mechanisms
The interaction between a ligand (a molecule that binds to a receptor) and its receptor is a highly specific process governed by various non-covalent interactions. These interactions are fundamental to initiating a biological response. The specificity and affinity of this binding are determined by the three-dimensional structures of both the ligand and the receptor's binding site.
Hydrophobic and Polar Interactions
Hydrophobic interactions are a significant driving force in ligand-receptor binding. These interactions occur when nonpolar, or "water-fearing," regions of the ligand and receptor associate with each other to exclude water molecules. This creates a more energetically favorable state. The binding pockets of many receptors contain hydrophobic amino acid residues that accommodate the nonpolar parts of a ligand. nih.govresearchgate.net
Polar interactions involve the attraction between molecules with an uneven distribution of charge. These can include interactions between permanent dipoles or between a dipole and an induced dipole. Such interactions contribute to the proper orientation and stabilization of the ligand within the receptor's binding site. nih.govresearchgate.net
Hydrogen-Bonding and Electrostatic Interactions
Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. These are crucial for the specificity of ligand-receptor interactions, acting like molecular "velcro" to hold the ligand in a precise orientation. mdpi.comcaltech.edufrontiersin.org The presence of hydrogen bond donors and acceptors in both the ligand and the receptor is critical for this type of interaction. caltech.edu
Electrostatic interactions, or ionic bonds, occur between oppositely charged groups on the ligand and the receptor. These are powerful, long-range interactions that can significantly contribute to the initial attraction of a ligand to its receptor. frontiersin.org For instance, a positively charged group on a ligand will be attracted to a negatively charged amino acid residue in the receptor.
Exploration of N-Formyl Peptide Receptors (FPRs)
The N-formyl peptide receptors (FPRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system. mdpi.com They are classified as pattern recognition receptors because they recognize specific molecular patterns, particularly N-formylated peptides originating from bacteria or damaged mitochondria. mdpi.comresearchgate.net In humans, this family consists of three members: FPR1, FPR2, and FPR3. nih.gov
FPR1, FPR2, and FPR3 Binding and Activation
FPR1: This is a high-affinity receptor for many N-formyl peptides, with N-formyl-methionyl-leucyl-phenylalanine (fMLF) being a classic example. mdpi.comresearchgate.net The N-formyl group is generally important for a strong interaction with FPR1. researchgate.net Activation of FPR1 on immune cells like neutrophils triggers responses such as chemotaxis (directed cell movement), degranulation, and the production of reactive oxygen species to combat infection. colab.wsnih.gov
FPR2: Also known as the lipoxin A4 receptor (ALX), FPR2 has a lower affinity for fMLF compared to FPR1 but can bind to a more diverse range of ligands, including proteins, and other peptides. researchgate.netmdpi.com This receptor is often considered to have a dual role, capable of mediating both pro-inflammatory and anti-inflammatory signals depending on the ligand it binds. nih.gov
FPR3: This is the least characterized member of the FPR family. Unlike FPR1 and FPR2, it does not appear to bind N-formylated peptides like fMLF. researchgate.net Its precise physiological function and primary endogenous ligands are still areas of active research.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
FPRs, like all GPCRs, are transmembrane proteins that span the cell membrane seven times. mdpi.com When a ligand binds to the extracellular portion of the receptor, it causes a conformational change in the receptor's structure. nih.gov This change is transmitted to the intracellular side, where it activates a heterotrimeric G-protein complex (composed of α, β, and γ subunits). caltech.edugoogle.com
Upon activation, the G-protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing the α subunit to dissociate from the βγ dimer. Both the GTP-bound α subunit and the βγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. This initiates a cascade of intracellular signals, often involving second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions, ultimately leading to a specific cellular response.
Identification of Other Potential Receptor Targets
Without specific data for N-Formylphenylephrine, identifying other potential receptor targets is purely speculative. However, the parent molecule, Phenylephrine (B352888) , is a well-known agonist of α1-adrenergic receptors, which are also a type of G-protein coupled receptor. Adrenergic receptors are involved in controlling a wide range of physiological processes, including vasoconstriction and heart rate. It is unknown whether the addition of an N-formyl group to the phenylephrine structure would retain, alter, or abolish its activity at adrenergic receptors, or if it would confer affinity for other receptor types, such as the N-formyl peptide receptors. Such determinations would require direct experimental investigation.
Computational and in Silico Approaches in N Formylphenylephrine Research
Molecular Docking Studies of N-Formylphenylephrine with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net It is frequently used to forecast the interaction between a small molecule ligand, such as this compound, and its protein target. researchgate.net This method simulates the binding process at an atomic level, helping to characterize the behavior of the small molecule within the binding site of a target protein and elucidate the underlying biochemical processes. researchgate.net To date, specific molecular docking studies detailing the interaction of this compound with defined biological targets have not been prominently published.
A primary goal of molecular docking is to predict the most stable binding pose (the "binding mode") of a ligand within a target's active site. nih.gov The technique employs scoring functions to estimate the binding affinity, which is the strength of the interaction, often represented as a numerical score (e.g., in kcal/mol). arxiv.orgnih.gov A lower (more negative) binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. openmedicinalchemistryjournal.com
In a hypothetical docking study of this compound against its potential biological targets (such as adrenergic receptors), the software would generate various possible conformations of the ligand within the receptor's binding pocket and rank them based on their predicted binding affinity. This allows researchers to identify the most likely interaction geometry.
Table 1: Hypothetical Binding Affinities of this compound with Potential Biological Targets (Note: The following data is for illustrative purposes only and does not represent actual experimental or calculated results.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| Alpha-1A Adrenergic Receptor | -8.5 | 150 |
| Alpha-1B Adrenergic Receptor | -8.2 | 220 |
| Beta-2 Adrenergic Receptor | -7.1 | 850 |
| Formyl Peptide Receptor 1 | -6.5 | 1200 |
Beyond predicting the binding pose and affinity, molecular docking analysis provides detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By examining the docked conformation of this compound, it would be possible to identify the specific amino acid residues in the target's binding site that form these critical connections. nih.gov Understanding these key residues is crucial for explaining the molecule's mechanism of action and for designing more potent and selective derivatives. nih.gov
Table 2: Hypothetical Key Interacting Residues for this compound in a Target Binding Site (Note: The following data is for illustrative purposes only and does not represent actual experimental or calculated results.)
| Amino Acid Residue | Interaction Type | Atom(s) in this compound Involved |
| Aspartic Acid 113 | Hydrogen Bond | Hydroxyl group on phenyl ring |
| Phenylalanine 290 | Hydrophobic (π-π stacking) | Phenyl ring |
| Serine 204 | Hydrogen Bond | Formyl group oxygen |
| Valine 114 | Hydrophobic | Ethylamine backbone |
| Lysine 191 | Electrostatic | Formyl group oxygen |
Molecular Dynamics Simulations for Conformational Analysis and Complex Stability of this compound
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation calculates the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of proteins and ligands. nih.govmdpi.com While no specific MD simulation studies on this compound are currently published, this technique would be invaluable for understanding its dynamic behavior.
When applied to this compound, MD simulations could be used for two primary purposes:
Conformational Analysis: Simulating this compound in a solvent (like water) would reveal its preferred three-dimensional shapes, or conformations, and the flexibility of its chemical bonds and functional groups. This provides insight into the molecule's structural dynamics before it interacts with a target.
Complex Stability: After docking this compound to a target protein, an MD simulation of the entire complex can be performed. mdpi.com This simulation assesses the stability of the predicted binding pose over a period of nanoseconds to microseconds. mdpi.com It can confirm whether the key interactions identified in docking are maintained over time and reveal how the protein and ligand adapt to each other upon binding. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. nih.govgoogle.com SAR studies explore this relationship qualitatively, while QSAR modeling builds mathematical models to correlate physicochemical properties of compounds with their activities quantitatively. jocpr.comnih.gov There are no specific SAR or QSAR studies available in the literature for a series of this compound derivatives.
SAR analysis involves synthesizing a series of related compounds (derivatives or analogs) and comparing their biological activities. nih.govnih.gov For this compound, this would involve making systematic chemical modifications to different parts of the molecule—such as the phenyl ring, the hydroxyl groups, or the formyl group—and testing the activity of each new derivative. nih.gov By correlating these structural changes with the resulting changes in potency or efficacy, researchers can deduce which molecular features are essential for activity. nih.gov
Table 3: Hypothetical Structure-Activity Relationship for this compound Derivatives (Note: The following data is for illustrative purposes only and does not represent actual experimental or calculated results.)
| Derivative Modification (Compared to this compound) | Relative Biological Activity (%) | SAR Interpretation |
| Removal of formyl group (to Phenylephrine) | 50% | Formyl group is important for activity. |
| Replacement of phenyl hydroxyl with methoxy (B1213986) group | 75% | A hydrogen bond donor at this position is preferred but not essential. |
| Addition of a second hydroxyl group to the phenyl ring | 120% | Increased polarity on the phenyl ring enhances activity. |
| Replacement of N-formyl with N-acetyl | 90% | A small N-acyl group is tolerated. |
| Removal of the secondary hydroxyl group | 15% | The secondary hydroxyl group is critical for activity. |
QSAR extends SAR by creating a mathematical relationship between the chemical structure and biological activity. jocpr.combrieflands.com This is achieved by calculating various molecular descriptors for a series of compounds and using statistical methods to build a predictive model. nih.gov These descriptors quantify different aspects of the molecule:
Physicochemical Parameters: These describe properties like lipophilicity (LogP), electronic effects (e.g., Hammett constants), and polarizability.
Steric Parameters: These relate to the size and shape of the molecule or its substituents (e.g., Taft steric parameters, molar refractivity).
A QSAR model for this compound derivatives could take the form of an equation that predicts biological activity based on a combination of these descriptors. Such a model is valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jocpr.com
Table 4: Hypothetical Physicochemical and Steric Descriptors for a QSAR Study of this compound Derivatives (Note: The following data is for illustrative purposes only and does not represent actual experimental or calculated results.)
| Derivative | LogP (Lipophilicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | pIC50 (Observed Activity) |
| This compound | 1.25 | 55.3 | 3.4 D | 6.5 |
| Derivative A (Fluoro-substituted) | 1.45 | 55.1 | 4.1 D | 6.8 |
| Derivative B (Methyl-substituted) | 1.75 | 60.1 | 3.3 D | 6.3 |
| Derivative C (Chloro-substituted) | 1.80 | 60.4 | 4.2 D | 7.1 |
| Derivative D (Nitro-substituted) | 1.10 | 57.8 | 5.5 D | 7.5 |
Prediction of Biological Activities of this compound through Computational Models (e.g., PASS)
Computational tools have been developed to forecast the biological activity of compounds, driving new possibilities for drug development. scribd.com The Prediction of Activity Spectra for Substances (PASS) is a well-established computational tool designed to predict a wide range of biological activities for a given chemical structure. nih.govnih.gov The software operates on the principle that a compound's biological activity is a function of its structure. nih.gov By analyzing the structural formula of a molecule, PASS can estimate its potential pharmacological effects, mechanisms of action, and even specific toxicities like mutagenicity or carcinogenicity. nih.govyoutube.com
The PASS algorithm is based on a training set containing information on the structure-activity relationships of hundreds of thousands of known biologically active substances, including drugs, lead compounds, and toxic agents. genexplain.com When a new structure like this compound is analyzed, PASS compares its structural descriptors to those in its extensive database. youtube.com The output is a list of potential biological activities, each accompanied by two key probabilities: Pa (probability to be active) and Pi (probability to be inactive). youtube.com
The interpretation of these probabilities is crucial for guiding further research:
If Pa > 0.7 , the compound is highly likely to exhibit the predicted activity, and there is a significant chance it is an analogue of a known pharmaceutical agent. scispace.com
If 0.5 < Pa < 0.7 , the compound is likely to show the activity, and it is less likely to be a close analogue of known agents, suggesting potential novelty. scispace.com
If Pa < 0.5 , the compound is unlikely to possess the given activity. scispace.com
For this compound, a PASS analysis would generate a detailed biological activity profile. This profile would help researchers to identify its most probable therapeutic effects and mechanisms of action, thereby prioritizing experimental studies. For instance, the analysis might predict activities related to its phenylephrine (B352888) backbone, such as adrenergic receptor interactions, while also potentially revealing novel activities conferred by the N-formyl group.
Below is an illustrative example of how PASS prediction results for this compound would be presented.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
|---|---|---|---|
| Adrenergic agonist | 0.812 | 0.005 | Very likely to exhibit activity |
| Vasoconstrictor | 0.756 | 0.011 | Very likely to exhibit activity |
| Cytochrome P450 substrate | 0.650 | 0.045 | Likely to exhibit activity |
| Anti-inflammatory | 0.488 | 0.120 | Unlikely to exhibit activity |
Note: The data in this table is hypothetical and serves only to illustrate the output format of a PASS analysis. Specific prediction data for this compound is not available in the cited sources.
In Silico Assessment of Metabolic Fate and ADMET Properties
Beyond biological activity, the metabolic fate and pharmacokinetic properties of a drug candidate are critical determinants of its success. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict these characteristics early in the drug discovery process. frontiersin.orgnih.gov These computational tools analyze a molecule's structure to estimate various physicochemical and pharmacokinetic parameters, helping to identify potential liabilities before extensive resources are committed. nih.gov
The assessment of a compound's journey through the body is a fundamental aspect of drug discovery. frontiersin.org For this compound, in silico tools would be employed to predict its metabolic fate, identifying potential metabolites that could be formed by Phase I and Phase II metabolic reactions. nih.gov This is crucial, as metabolites may have their own biological activity or toxicity.
ADMET prediction platforms calculate a range of properties, including:
Absorption: Parameters such as water solubility, intestinal absorption, and cell permeability (e.g., Caco-2) are estimated. frontiersin.org
Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and the volume of distribution (VD). frontiersin.org
Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. nih.gov
Excretion: The likely routes of elimination from the body are estimated.
Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity (e.g., AMES test), are flagged. nih.gov
The application of these models to this compound would provide a comprehensive pharmacokinetic and safety profile. For example, based on the structure of its parent compound, phenylephrine, models might predict good aqueous solubility but low blood-brain barrier penetration. scribd.com The N-formyl modification could influence these properties, potentially altering metabolic stability or routes of metabolism, which an in silico analysis would aim to predict.
The results from an in silico ADMET assessment are typically presented in a detailed table, as illustrated hypothetically for this compound below.
| ADMET Property | Category | Predicted Value/Classification | Significance |
|---|---|---|---|
| Water Solubility (logS) | Absorption | -2.5 | Moderately soluble |
| Human Intestinal Absorption | Absorption | High | Good oral absorption likely |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Low | Unlikely to cause central nervous system effects |
| CYP2D6 Substrate | Metabolism | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Metabolism | No | Low risk of inhibiting metabolism of other drugs |
| hERG Inhibition | Toxicity | Low risk | Low potential for cardiotoxicity |
| AMES Mutagenicity | Toxicity | Non-mutagen | Low risk of carcinogenicity |
Note: The data in this table is hypothetical and serves only to illustrate the output format of an in silico ADMET analysis. Specific prediction data for this compound is not available in the cited sources.
Future Perspectives and Emerging Research Avenues for N Formylphenylephrine
Integration of Multi-Omics Data in N-Formylphenylephrine Studies
The advent of multi-omics, the integrated analysis of diverse "-omics" datasets, offers a powerful lens through which to view the complex biological interactions of this compound. This approach, which can include genomics, transcriptomics, proteomics, and metabolomics, moves beyond a singular focus on the drug-receptor interaction to a more holistic understanding of its system-wide effects.
Future research will likely focus on elucidating the complete metabolic and signaling footprint of this compound. While studies on its parent compound, phenylephrine (B352888), have identified key metabolites, a comprehensive multi-omics approach could uncover previously unknown pathways and downstream effects. semanticscholar.orgnih.govnih.gov For instance, metabolomic analyses could precisely map the biotransformation of this compound, identifying all resulting metabolites and their concentrations over time. hmdb.cametabolomicsworkbench.org This could be complemented by proteomic studies to identify changes in protein expression and post-translational modifications in response to the compound, offering insights into its impact on cellular signaling cascades beyond the canonical adrenergic pathways. nih.govresearchgate.net
Furthermore, integrating genomic data can help identify genetic variants that influence individual responses to this compound, paving the way for personalized medicine applications. nih.govresearchgate.net By combining these layers of biological information, researchers can construct a comprehensive network of the compound's interactions within a biological system, revealing novel mechanisms of action and potential off-target effects. nih.govnih.govfrontiersin.orgmdpi.commdpi.com
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Discipline | Potential Application for this compound Research | Expected Insights |
| Metabolomics | Profiling of metabolites in biological fluids and tissues following administration. | Identification of all metabolic products, elucidation of metabolic pathways, and assessment of metabolic stability. |
| Proteomics | Analysis of protein expression and post-translational modifications in target cells/tissues. | Understanding of downstream signaling effects, identification of protein interaction partners, and discovery of biomarkers of efficacy or toxicity. |
| Transcriptomics | Measurement of gene expression changes in response to the compound. | Insight into the cellular pathways modulated by this compound and identification of genes involved in its mechanism of action. |
| Genomics | Identification of genetic polymorphisms associated with varied responses. | Prediction of individual drug response and potential for personalized dosing strategies. |
Advanced Bioengineering Platforms for In Vitro this compound Metabolism and Interaction Studies
Traditional 2D cell culture models often fail to recapitulate the complexity of human tissues, limiting their predictive power in preclinical drug development. Advanced bioengineering platforms, such as organ-on-a-chip and 3D spheroid cultures, are set to revolutionize the in vitro study of this compound's metabolism and interactions. drug-dev.comnih.govnih.govwearecellix.com
Organ-on-a-chip technology, which involves creating microfluidic devices that mimic the structure and function of human organs, offers a more physiologically relevant environment for studying drug metabolism. researchgate.net For instance, a "liver-on-a-chip" could be used to investigate the hepatic metabolism of this compound in a human-relevant context, providing more accurate data than animal models. These platforms can also be used to study drug-drug interactions and to assess the potential for off-target effects in a multi-organ system.
3D spheroid models, which are self-assembled aggregates of cells that mimic the microarchitecture of tissues, provide another valuable tool for studying this compound. mdpi.com These models can be used to assess the compound's effects on tissue function and to investigate its interactions with other cell types in a more realistic setting than traditional monolayer cultures. For example, cardiac spheroids could be used to study the compound's effects on heart muscle contractility and electrophysiology.
The use of these advanced in vitro models will not only provide more accurate and predictive data but will also align with the principles of the 3Rs (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing in preclinical research.
Table 2: Applications of Advanced In Vitro Models for this compound Studies
| In Vitro Model | Potential Application for this compound | Key Advantages |
| Organ-on-a-Chip | Studying hepatic metabolism, assessing potential for drug-induced liver injury, and investigating multi-organ interactions. | Provides a more physiologically relevant microenvironment, allows for the study of dynamic processes, and can be human-specific. |
| 3D Spheroids | Evaluating effects on tissue function (e.g., cardiac contractility), and studying cell-cell interactions in a tissue-like context. | More accurately mimics the in vivo microenvironment compared to 2D cultures and allows for longer-term studies. |
| Stem Cell-Derived Models | Investigating metabolism and response in specific cell types (e.g., cardiomyocytes, hepatocytes) derived from human induced pluripotent stem cells (iPSCs). | Provides a human-relevant and patient-specific platform for preclinical testing. |
Novel Computational Methodologies for this compound Design and Optimization
Computational approaches are becoming increasingly integral to the drug discovery and development process, offering the potential to accelerate the design and optimization of novel compounds. nih.govresearchgate.net For this compound, these methodologies can be applied to refine its structure, predict its activity, and understand its interactions with its biological targets at an atomic level.
Molecular docking simulations can be used to predict the binding mode of this compound to its target receptors, such as the alpha-1 adrenergic receptor. nih.govopenmedicinalchemistryjournal.comnih.govresearchgate.netresearchgate.net This information can be used to design new analogs with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop predictive models that correlate the chemical structure of this compound and its derivatives with their biological activity. nih.govnih.gov These models can then be used to virtually screen large libraries of compounds to identify new candidates with desired pharmacological properties. nih.govresearchgate.net
Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can provide insights into the dynamic behavior of the drug-receptor complex over time, offering a more nuanced understanding of the binding process. As computational power continues to increase and algorithms become more sophisticated, these in silico methods will play an ever-more critical role in the rational design and optimization of this compound-based therapeutics. researchgate.netmdpi.com
Table 3: Computational Methodologies for this compound Research
| Computational Method | Application to this compound | Potential Outcomes |
| Molecular Docking | Predicting the binding orientation and affinity of this compound at the active site of adrenergic receptors. | Guiding the design of analogs with enhanced binding characteristics and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of this compound derivatives to their biological activity. | Facilitating the virtual screening of compound libraries and prioritizing candidates for synthesis and testing. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between this compound and its target receptor over time. | Providing insights into the stability of the drug-receptor complex and the mechanism of binding. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Aiding in the design of novel scaffolds that retain the key pharmacophoric elements. |
Q & A
Q. How should researchers present conflicting crystallographic data for this compound in publications?
- Recommendations :
- Multi-Technique Validation : Correlate XRD results with solid-state NMR or Raman spectroscopy.
- Error Analysis : Report crystallographic R-factors and refine models using software (e.g., SHELXL).
- Transparency : Disclose solvent inclusion or polymorphism in the manuscript’s limitations section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
